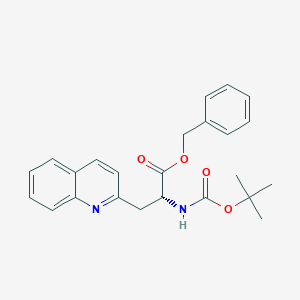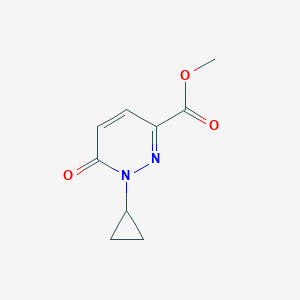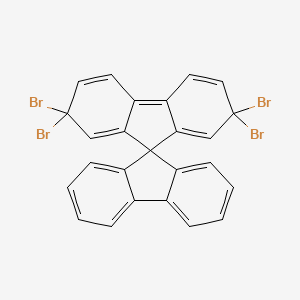
5-Cyclopropyl-6-methyl-3-nitro-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropyl-6-methyl-3-nitro-2(1H)-pyridinone is a synthetic organic compound belonging to the pyridinone family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-6-methyl-3-nitro-2(1H)-pyridinone typically involves multi-step organic reactions. A common approach might include:
Cyclopropylation: Introduction of the cyclopropyl group to a precursor molecule.
Nitration: Introduction of the nitro group using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Pyridinone Formation: Cyclization reactions to form the pyridinone ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: Reduction of the nitro group to an amine using reducing agents like hydrogen gas over a catalyst or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridinones.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its effects on biological systems.
Medicine: Potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action would depend on its specific biological or chemical activity. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. Molecular targets could include enzymes, receptors, or DNA.
類似化合物との比較
Similar Compounds
- 5-Cyclopropyl-6-methyl-3-nitro-2(1H)-pyridine
- 6-Methyl-3-nitro-2(1H)-pyridinone
- 5-Cyclopropyl-3-nitro-2(1H)-pyridinone
Uniqueness
5-Cyclopropyl-6-methyl-3-nitro-2(1H)-pyridinone may have unique properties due to the presence of both the cyclopropyl and nitro groups, which can influence its reactivity and biological activity.
特性
CAS番号 |
139549-27-2 |
|---|---|
分子式 |
C9H10N2O3 |
分子量 |
194.19 g/mol |
IUPAC名 |
5-cyclopropyl-6-methyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C9H10N2O3/c1-5-7(6-2-3-6)4-8(11(13)14)9(12)10-5/h4,6H,2-3H2,1H3,(H,10,12) |
InChIキー |
JKRVQFBXOCQTPK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C(=O)N1)[N+](=O)[O-])C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13923768.png)
![3-(6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B13923773.png)



![1-(Phenylmethyl)-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B13923785.png)

![[(2S,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13923797.png)




